molecular formula C18H27BFNO4 B12963930 tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B12963930
M. Wt: 351.2 g/mol
InChI Key: VOUDGUUBKHGUAM-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound that belongs to the class of boronic esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-methylphenylboronic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The product is then purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura reaction typically yields biaryl compounds, while oxidation and reduction reactions yield alcohols and hydrocarbons, respectively .

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the modification of biological activity, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. In cross-coupling reactions, the boronic ester group forms a complex with palladium catalysts, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a transient palladium-boron complex, which undergoes reductive elimination to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate lies in its specific substitution pattern and the presence of both a boronic ester and a carbamate group. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .

Properties

Molecular Formula

C18H27BFNO4

Molecular Weight

351.2 g/mol

IUPAC Name

tert-butyl N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C18H27BFNO4/c1-11-13(19-24-17(5,6)18(7,8)25-19)9-12(20)10-14(11)21-15(22)23-16(2,3)4/h9-10H,1-8H3,(H,21,22)

InChI Key

VOUDGUUBKHGUAM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)NC(=O)OC(C)(C)C)F

Origin of Product

United States

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